2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-phenylacetamide is a heterocyclic compound that features a triazoloquinazoline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-phenylacetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-azido-2-isocyanoarenes with terminal acetylenes or substituted acetaldehydes. This reaction can be catalyzed by rhodium carbenoid insertion, leading to the formation of the triazoloquinazoline scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the triazoloquinazoline core .
Scientific Research Applications
2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a candidate for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
[1,2,3]triazolo[1,5-a]quinoxalines: These compounds also feature a triazole ring fused to a quinoxaline core and are known for their antimicrobial and anticancer properties.
Uniqueness
2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-phenylacetamide is unique due to its specific triazoloquinazoline structure, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit specific molecular targets makes it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
2-(5-oxotriazolo[1,5-a]quinazolin-4-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c23-15(19-12-6-2-1-3-7-12)11-21-16-10-18-20-22(16)14-9-5-4-8-13(14)17(21)24/h1-10H,11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTCKFUYBWWNKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=CN=NN3C4=CC=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.